

# physicochemical properties of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

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## Compound of Interest

Compound Name: 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

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An In-depth Technical Guide to the Physicochemical Properties of **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile**. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from computational predictions and data available for structurally similar compounds. The guide covers its chemical identity, predicted physical and chemical properties, and discusses potential synthetic and analytical methodologies. As a pyridine-containing  $\beta$ -oxo nitrile, this compound holds potential as a versatile intermediate in medicinal chemistry and drug development.

## Chemical Identity and Structure

**4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile** is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a 4-oxobutyronitrile side chain. Its structural formula and key identifiers are presented below.

Table 1: Chemical Identification of **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile**

Identifier	Value
IUPAC Name	4-(2-chloropyridin-3-yl)-4-oxobutanenitrile[1]
CAS Number	890100-74-0
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> O[1]
Molecular Weight	194.62 g/mol [1]
Canonical SMILES	<chem>C1=CC(=C(N=C1)Cl)C(=O)CCC#N</chem>
InChI Key	JLVICPHSNYPCOT-UHFFFAOYSA-N

## Physicochemical Properties

Precise, experimentally determined physicochemical data for **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile** is not readily available in the current literature. The following table summarizes computationally predicted properties, which can serve as estimations for experimental design and computational modeling.

Table 2: Predicted Physicochemical Properties of **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile**

Property	Predicted Value
Boiling Point	372.5 ± 32.0 °C
Density	1.275 ± 0.06 g/cm <sup>3</sup>
pKa	-1.66 ± 0.10
Topological Polar Surface Area	53.8 Å <sup>2</sup> [1]

Note: These values are predictions and should be confirmed by experimental data.

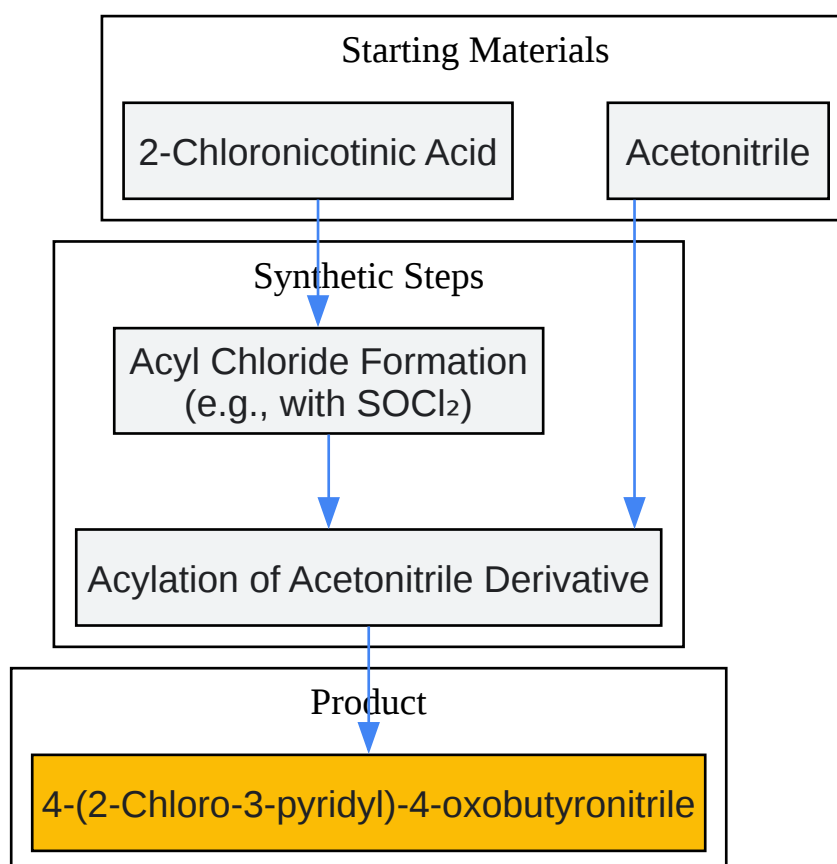
## Synthesis and Reactivity

As a pyridine-containing β-oxo nitrile, **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile** is a valuable synthetic intermediate. The presence of multiple functional groups—a pyridine ring, a chloro substituent, a ketone, and a nitrile—offers a range of possibilities for chemical transformations.

## General Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile** is not widely published, retrosynthetic analysis suggests several plausible routes. One common approach for the synthesis of related  $\beta$ -ketonitriles involves the acylation of a nitrile-containing substrate.

A potential synthetic workflow is outlined below:



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**Caption:** Proposed synthetic pathway for **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile**.

## Chemical Reactivity

The reactivity of **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile** is dictated by its functional groups:

- **Pyridine Ring:** The electron-deficient nature of the pyridine ring, further influenced by the chloro and acyl substituents, makes it susceptible to nucleophilic substitution reactions.
- **Chloro Substituent:** The chlorine atom at the 2-position of the pyridine ring is a potential leaving group, allowing for the introduction of other functional groups.
- **Ketone and Nitrile Groups:** These groups can participate in a variety of reactions, including reductions, condensations, and cyclizations, making the compound a versatile building block for more complex heterocyclic systems.

## Analytical Characterization

The characterization of **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile** would typically involve a combination of spectroscopic and chromatographic techniques.

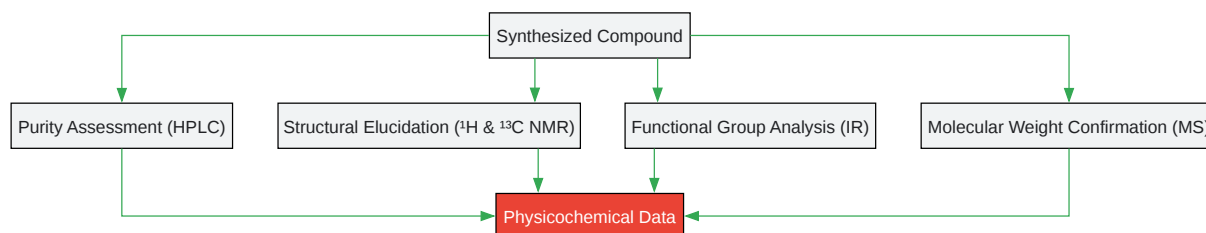
## Spectroscopic Methods

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the two methylene groups of the butyronitrile chain.
  - <sup>13</sup>C NMR: The carbon NMR spectrum would provide signals for all nine carbon atoms, including the characteristic shifts for the carbonyl and nitrile carbons.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be expected to show characteristic absorption bands for the C=O (ketone), C≡N (nitrile), and C-Cl bonds, as well as vibrations associated with the pyridine ring.
- **Mass Spectrometry (MS):** Mass spectral analysis would confirm the molecular weight of the compound. The exact mass is calculated to be 194.0247 g/mol .[\[1\]](#)

## Chromatographic Methods

- **High-Performance Liquid Chromatography (HPLC):** HPLC would be a suitable method for assessing the purity of the compound and for monitoring reaction progress during its synthesis. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.

The following diagram illustrates a general workflow for the analysis of **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile**.



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## References

- 1. 3-[2-(2-Chloropyridin-4-yl)-2-oxoethyl]isonicotinonitrile | C<sub>13</sub>H<sub>8</sub>ClN<sub>3</sub>O | CID 59332805 - PubChem [pubchem.ncbi.nlm.nih.gov]
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